Benzamide-carbonyl-13C is a stable isotope-labeled form of Benzamide, featuring a carbon-13 (13C) isotope specifically at the carbonyl position. With an isotopic purity typically exceeding 99 atom %, this compound serves as a high-fidelity tracer and internal standard for research applications that require unambiguous tracking of the benzamide molecule or precise quantification in complex samples. Its primary utility lies in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where the specific 13C label allows for the elucidation of reaction mechanisms, metabolic pathways, and provides a gold-standard reference for quantitative bioanalysis.
Substituting Benzamide-carbonyl-13C with unlabeled benzamide is functionally prohibitive for its intended applications. In mechanistic studies using 13C NMR, the natural abundance of 13C (~1.1%) in unlabeled benzamide provides a signal that is too weak to reliably track reaction intermediates or characterize subtle changes in chemical environments. The >99% enrichment in the labeled compound is essential for generating a distinct, high-intensity signal for the carbonyl carbon. For quantitative mass spectrometry, using unlabeled benzamide as a surrogate standard fails to correct for matrix effects or variations in sample preparation and instrument response, leading to inaccurate and unreliable quantification. The mass difference (M+1) of the 13C-labeled standard is critical for distinguishing it from the native analyte, a requirement for the gold-standard isotope dilution mass spectrometry (IDMS) method.
In quantitative LC-MS/MS analysis, stable isotope-labeled internal standards are essential for correcting analytical variability. A study quantifying deoxynivalenol in wheat and maize extracts demonstrated that without an isotopic standard, apparent recoveries were poor (29% and 37%, respectively) due to strong matrix effects. When a 13C-labeled internal standard was used, the calculated recoveries improved to 95% and 99%. Benzamide-carbonyl-13C provides this same advantage, as its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences the same ionization suppression or enhancement, which is not guaranteed with deuterated or structurally different standards.
| Evidence Dimension | Analyte Recovery in LC-MS/MS |
| Target Compound Data | 95% to 99% recovery when using a 13C-labeled internal standard |
| Comparator Or Baseline | Unlabeled Standard: 29% to 37% apparent recovery |
| Quantified Difference | Over 2.5-fold improvement in quantitative accuracy by correcting for matrix effects. |
| Conditions | LC-electrospray ionization MS/MS analysis of analytes in complex matrices (wheat and maize extracts). |
For regulated bioanalytical studies (e.g., pharmacokinetics), achieving high accuracy is non-negotiable; this level of precision is only reliably attainable with a stable isotope-labeled standard.
The specific labeling of a carbonyl carbon with 13C allows for direct observation of its chemical environment, which is critical for mechanistic studies. In studies of protein dynamics, H/D exchange at amides adjacent to a 13C-labeled carbonyl induces measurable isotope shifts of 5-7 Hz in the 13C NMR signal. This effect allows for precise measurement of exchange rates and structural dynamics. With unlabeled benzamide, the natural abundance 13C signal would be too weak and convoluted to resolve such small shifts, making such detailed mechanistic analysis impossible. The high enrichment of Benzamide-carbonyl-13C ensures a strong, sharp signal dedicated to the carbonyl, enabling the detection of subtle electronic and structural changes during a chemical process.
| Evidence Dimension | Isotope-Induced 13C NMR Chemical Shift |
| Target Compound Data | Resolvable H→D isotope shifts of 5–7 Hz on the 13C signal. |
| Comparator Or Baseline | Unlabeled Benzamide: Signal at natural abundance (~1.1%) is too low to resolve subtle isotope shifts, preventing detailed kinetic or structural analysis. |
| Quantified Difference | Enables detection of fine structural changes that are completely obscured when using unlabeled material. |
| Conditions | One-dimensional 13C NMR spectroscopy at 75.4 MHz used to monitor H/D exchange in labeled proteins. |
For researchers developing catalysts, probing enzyme mechanisms, or studying molecular interactions, the ability to unambiguously track a specific functional group is essential for generating definitive structural or kinetic data.
Benzamide-carbonyl-13C serves as a key building block for the synthesis of more complex 13C-labeled molecules, particularly active pharmaceutical ingredients (APIs) used in drug metabolism and pharmacokinetic (DMPK) studies. The high isotopic purity (>99 atom %) of the starting material is critical, as it ensures the final labeled API has a clean mass spectrum with a single, dominant M+1 ion. This simplifies quantification and metabolite identification. Starting a multi-step synthesis with a low-purity or unlabeled precursor would necessitate a challenging and costly late-stage introduction of the isotopic label, or result in a final product unsuitable for quantitative ADME studies.
| Evidence Dimension | Suitability as a Synthetic Precursor |
| Target Compound Data | Provides a >99% isotopically pure carbonyl-13C moiety for incorporation into complex molecules. |
| Comparator Or Baseline | Unlabeled Benzamide or low-purity precursors: Requires additional, often complex, late-stage labeling steps or yields an analytically unusable product. |
| Quantified Difference | Eliminates the need for developing separate, late-stage labeling protocols, saving significant synthesis development time and resources. |
| Conditions | Multi-step chemical synthesis of labeled compounds for drug development. |
Procuring a high-purity labeled precursor is a cost-effective strategy in pharmaceutical development, ensuring the integrity of downstream ADME studies required for regulatory submission.
For clinical or preclinical laboratories that must quantify benzamide or related analytes in biological matrices like plasma or tissue. The use of Benzamide-carbonyl-13C as an internal standard is the most reliable method to counteract matrix effects and ensure the assay meets regulatory standards for accuracy and precision.
For organic chemists and chemical biologists studying reactions involving amide bond formation, cleavage, or transformation. This compound allows for the unambiguous tracking of the carbonyl carbon via 13C NMR, providing definitive evidence for proposed intermediates and transition states that cannot be obtained with unlabeled materials.
For medicinal chemistry and pharmaceutical development groups tasked with preparing labeled versions of new drug candidates for ADME (absorption, distribution, metabolism, and excretion) studies. Using this high-purity building block simplifies the synthetic route and ensures the final compound is suitable for the rigorous quantitative analysis required in these pivotal preclinical studies.
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